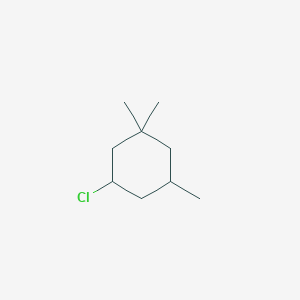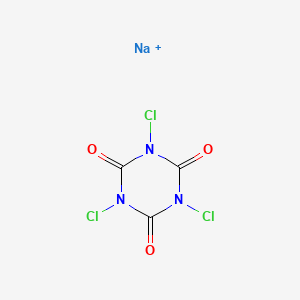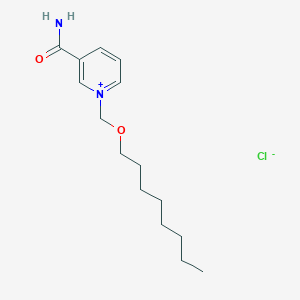
1-(Octoxymethyl)pyridin-1-ium-3-carboxamide;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride is a chemical compound with the molecular formula C15H25ClN2O2. It is a pyridinium derivative, characterized by the presence of a carbamoyl group at the third position and an octyloxymethyl group at the first position of the pyridinium ring. This compound is primarily used in research and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride typically involves the reaction of 3-carbamoylpyridine with octyl chloromethyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carbamoyl-1-methylpyridinium chloride: A similar compound with a methyl group instead of an octyloxymethyl group.
3-Carbamoyl-1-(phenylmethyl)pyridinium chloride: Contains a phenylmethyl group at the first position.
3-Carbamoyl-1-(dodecyloxymethyl)pyridinium chloride: Features a longer dodecyloxymethyl chain.
Uniqueness
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the octyloxymethyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Eigenschaften
Molekularformel |
C15H25ClN2O2 |
|---|---|
Molekulargewicht |
300.82 g/mol |
IUPAC-Name |
1-(octoxymethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-2-3-4-5-6-7-11-19-13-17-10-8-9-14(12-17)15(16)18;/h8-10,12H,2-7,11,13H2,1H3,(H-,16,18);1H |
InChI-Schlüssel |
SNRRBGKPFJZKOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


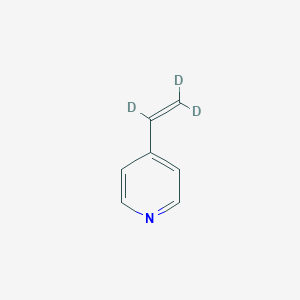
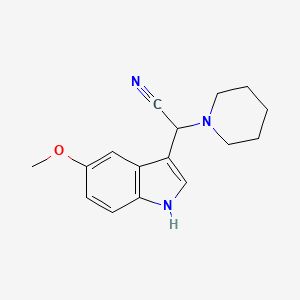
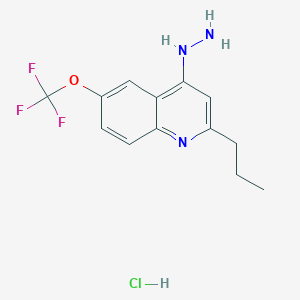
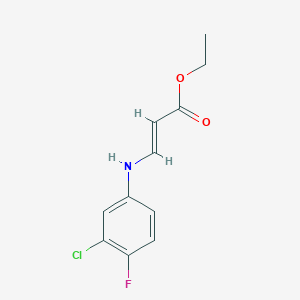

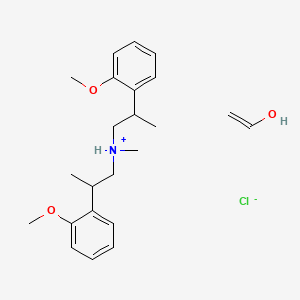
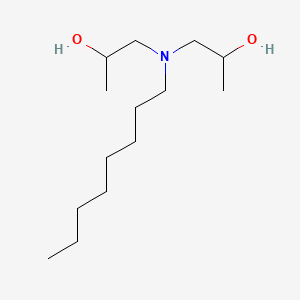
![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
